molecular formula C17H21NO2 B263725 2-[(2-Ethoxybenzyl)amino]-1-phenylethanol

2-[(2-Ethoxybenzyl)amino]-1-phenylethanol

Cat. No. B263725
M. Wt: 271.35 g/mol
InChI Key: JNIQOHWHQYIVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Ethoxybenzyl)amino]-1-phenylethanol, also known as 2-EBPE, is a chemical compound that has gained attention in the scientific community due to its potential use in the development of new drugs. This compound belongs to the class of beta-adrenergic agonists and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(2-Ethoxybenzyl)amino]-1-phenylethanol involves the activation of beta-adrenergic receptors, which are present in various tissues such as the lungs, heart, and skeletal muscles. Activation of these receptors leads to the relaxation of smooth muscles, which results in bronchodilation and improved airway function. In addition, activation of beta-adrenergic receptors leads to the stimulation of adenylate cyclase, which increases the production of cyclic AMP (cAMP). Increased cAMP levels lead to the activation of protein kinase A (PKA), which regulates various cellular processes such as gene expression, ion channel activity, and cell proliferation.
Biochemical and Physiological Effects:
2-[(2-Ethoxybenzyl)amino]-1-phenylethanol has been found to have various biochemical and physiological effects. It has been shown to improve airway function in animal models of asthma and COPD. In addition, 2-[(2-Ethoxybenzyl)amino]-1-phenylethanol has been found to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases. Furthermore, 2-[(2-Ethoxybenzyl)amino]-1-phenylethanol has been found to have cardioprotective effects, which make it a potential candidate for the treatment of heart failure.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2-Ethoxybenzyl)amino]-1-phenylethanol in lab experiments is its high selectivity for beta-adrenergic receptors. This makes it a useful tool for studying the role of beta-adrenergic receptors in various physiological processes. In addition, 2-[(2-Ethoxybenzyl)amino]-1-phenylethanol has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 2-[(2-Ethoxybenzyl)amino]-1-phenylethanol in lab experiments is its limited solubility in water, which can make it difficult to administer the compound to animals or cells.

Future Directions

There are several future directions for the study of 2-[(2-Ethoxybenzyl)amino]-1-phenylethanol. One area of research is the development of new drugs based on the structure of 2-[(2-Ethoxybenzyl)amino]-1-phenylethanol. Researchers are exploring the use of 2-[(2-Ethoxybenzyl)amino]-1-phenylethanol as a lead compound for the development of new beta-adrenergic agonists with improved efficacy and safety profiles. Another area of research is the exploration of the anti-inflammatory and anti-oxidant properties of 2-[(2-Ethoxybenzyl)amino]-1-phenylethanol. Researchers are investigating the potential use of 2-[(2-Ethoxybenzyl)amino]-1-phenylethanol in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, researchers are exploring the cardioprotective effects of 2-[(2-Ethoxybenzyl)amino]-1-phenylethanol and its potential use in the treatment of heart failure.

Synthesis Methods

The synthesis of 2-[(2-Ethoxybenzyl)amino]-1-phenylethanol involves the reaction of 2-ethoxybenzylamine with 1-phenylethanol in the presence of a catalyst. The reaction produces 2-[(2-ethoxybenzyl)amino]-1-phenylethanol as the final product. The synthesis of 2-[(2-Ethoxybenzyl)amino]-1-phenylethanol has been optimized by various researchers to improve the yield and purity of the compound.

Scientific Research Applications

2-[(2-Ethoxybenzyl)amino]-1-phenylethanol has been extensively studied for its potential use in the development of new drugs. It has been found to have beta-adrenergic agonist activity, which makes it a potential candidate for the treatment of various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure. In addition, 2-[(2-Ethoxybenzyl)amino]-1-phenylethanol has been found to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

2-[(2-ethoxyphenyl)methylamino]-1-phenylethanol

InChI

InChI=1S/C17H21NO2/c1-2-20-17-11-7-6-10-15(17)12-18-13-16(19)14-8-4-3-5-9-14/h3-11,16,18-19H,2,12-13H2,1H3

InChI Key

JNIQOHWHQYIVOA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CNCC(C2=CC=CC=C2)O

Canonical SMILES

CCOC1=CC=CC=C1CNCC(C2=CC=CC=C2)O

Origin of Product

United States

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